molecular formula C9H9NO5 B3075710 3-Ethoxy-5-nitrobenzoic acid CAS No. 103440-97-7

3-Ethoxy-5-nitrobenzoic acid

Cat. No. B3075710
CAS RN: 103440-97-7
M. Wt: 211.17 g/mol
InChI Key: FUESVFPKPIUSOD-UHFFFAOYSA-N
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Description

3-Ethoxy-5-nitrobenzoic acid is a derivative of benzoic acid, which is a compound with a nitro group (-NO2) and an ethoxy group (-OCH2CH3) attached to the benzene ring . The nitro group is an electron-withdrawing group, which can affect the acidity and reactivity of the compound . The ethoxy group is an electron-donating group, which can also influence the compound’s properties .


Chemical Reactions Analysis

Nitrobenzoic acids, including 3-Ethoxy-5-nitrobenzoic acid, can participate in various chemical reactions. For example, they can undergo reduction reactions to form aminobenzoic acids . They can also react with various organic substances, especially alcohols, by derivatization .

Scientific Research Applications

Biopharmaceutical Optimization:

ENBA has been investigated for its potential in enhancing water solubility and antimicrobial activity. Researchers have synthesized mixed-ligand metal complexes (Cu, Ni, and Co) with ENBA and monoethanolamine (MEA) as the complexing agent. These complexes exhibit improved water solubility (up to four to eight times) while maintaining or enhancing bioactivity . The use of ENBA in such complexes could lead to more effective drug formulations.

Charge-Transfer Complexes:

ENBA can participate in charge-transfer complexes due to its electron-withdrawing nitro group. These complexes involve the transfer of electrons between ENBA and other molecules, leading to altered properties. For example, a shift toward longer wavelengths of absorption occurs in charge-transfer complexes, enhancing the possibility of stabilization of the excited state through electron delocalization .

Organic Synthesis:

ENBA serves as a versatile building block in organic synthesis. Its benzylic position allows for functional group transformations. For instance, oxidation of the alkyl side chain can yield benzoic acid, expanding its synthetic utility .

Co-crystal Formation:

ENBA has been studied in co-crystals with other compounds, such as caffeine and substituted nitroanilines. These co-crystals exhibit unique mechanical properties, including shear deformation behavior and brittle fracture under stress. Understanding these interactions can aid in designing novel materials .

Computational Studies:

Density functional theory (DFT) calculations have been employed to analyze ENBA-metal complexes. These studies provide insights into electronic structures, bond lengths, and bond angles. The high-spin ground electronic states of Cu, Ni, and Co complexes with ENBA and MEA have been explored, contributing to our understanding of their stability and reactivity .

Safety and Hazards

Nitrobenzoic acids can cause skin and eye irritation and may cause respiratory irritation . They should be handled with appropriate personal protective equipment, and exposure should be avoided .

Future Directions

Nitro compounds, including nitrobenzoic acids, are an important class of nitrogen derivatives with potential applications in various fields . Future research could explore the synthesis, properties, and applications of 3-Ethoxy-5-nitrobenzoic acid and related compounds .

properties

IUPAC Name

3-ethoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-6(9(11)12)3-7(5-8)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUESVFPKPIUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308790
Record name 3-Ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-5-nitrobenzoic acid

CAS RN

103440-97-7
Record name 3-Ethoxy-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103440-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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